N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide
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Overview
Description
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide is a useful research compound. Its molecular formula is C17H12ClN3O3S and its molecular weight is 373.81. The purity is usually 95%.
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Scientific Research Applications
Hypoxia-Selective Antitumor Agents
- A study investigated the hypoxia-selective cytotoxicity of various derivatives related to N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide, demonstrating their potential as antitumor agents (Palmer et al., 1996).
Synthesis and Characterization
- Research on the synthesis of related compounds like chlorantraniliprole, using similar structural components, contributes to the understanding of the chemical properties and potential applications of these compounds (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
Thiazolide-Induced Apoptosis
- A study on the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells highlights the potential therapeutic applications of thiazolide derivatives in cancer treatment (Brockmann et al., 2014).
Crystal Engineering with Hydrogen and Halogen Bonds
- Research into the crystal engineering involving hydrogen and halogen bonds in compounds with similar structural motifs to this compound provides insights into the physical properties and potential applications in materials science (Saha et al., 2005).
Reactions with Thiosemicarbazide
- A study on the reactions of related compounds with thiosemicarbazide and its derivatives explored the potential for creating new chemical entities with unique properties (Balya et al., 2008).
Thiourea Derivatives Synthesis
- Research on the synthesis and characterization of thiourea derivatives that share structural similarities with the compound sheds light on their potential applications in various fields (Yusof et al., 2010).
Mechanism of Action
Target of Action
The primary targets of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , and thiazole derivatives have been associated with a broad spectrum of biological activities .
Mode of Action
The specific mode of action of This compound For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Thiazole derivatives, on the other hand, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on the biological activities of similar compounds, it can be inferred that this compound may potentially affect a variety of biochemical pathways related to its observed biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds such as thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of This compound Based on the biological activities of similar compounds, it can be inferred that this compound may potentially have a variety of effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of similar compounds in various solvents suggests that the compound’s action could potentially be influenced by the chemical environment .
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-14-7-3-1-5-11(14)9-12-10-19-17(25-12)20-16(22)13-6-2-4-8-15(13)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANLKDFNJPMPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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